molecular formula C11H12N2O2 B2795179 Ethyl 2-(3-amino-4-cyanophenyl)acetate CAS No. 2248357-17-5

Ethyl 2-(3-amino-4-cyanophenyl)acetate

Cat. No.: B2795179
CAS No.: 2248357-17-5
M. Wt: 204.229
InChI Key: MIYKUFOKESCTNH-UHFFFAOYSA-N
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Description

Ethyl 2-(3-amino-4-cyanophenyl)acetate is an organic compound featuring an ethyl ester backbone substituted with a phenyl ring containing both amino (–NH₂) and cyano (–CN) groups at the 3- and 4-positions, respectively.

Properties

IUPAC Name

ethyl 2-(3-amino-4-cyanophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)6-8-3-4-9(7-12)10(13)5-8/h3-5H,2,6,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYKUFOKESCTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-amino-4-cyanophenyl)acetate typically involves the reaction of ethyl cyanoacetate with an appropriate aromatic amine. One common method is the cyanoacetylation of amines, where ethyl cyanoacetate reacts with substituted aryl amines under specific conditions. For example, the reaction can be carried out by stirring the reactants without a solvent at room temperature or by heating them in a steam bath at 70°C for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using controlled reaction conditions and purification techniques to ensure the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-amino-4-cyanophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives with the cyano group reduced to an amino group.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Ethyl 2-(3-amino-4-cyanophenyl)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-(3-amino-4-cyanophenyl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The amino and cyano groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • Ethyl 2-(4-cyanophenyl)acetate (CAS 1528-41-2): Differs in the absence of the 3-amino group and placement of the cyano group solely at the para position.
  • Ethyl 2-(3-amino-4-fluorophenyl)acetate: Replaces the cyano group with fluorine.

Functional Group Variations

  • Ethyl 2-phenylacetoacetate (CAS 5413-05-8): Contains a keto group (C=O) adjacent to the ester, enabling keto-enol tautomerism. This contrasts with the target compound’s amino-cyano substitution, which may limit tautomerism but enhance stability in acidic conditions .
  • Ethyl 2-(4-chlorophenoxy)acetoacetate (CAS 10263-19-1): Incorporates a phenoxy group and chlorine substituent. The ether linkage increases hydrophobicity, while chlorine’s steric and electronic effects differ from cyano .

Physicochemical Properties and Stability

  • Solubility: The amino and cyano groups enhance polarity compared to simpler esters like isoamyl acetate (CAS 123-92-2), which lacks aromatic substituents. However, hydrophobicity may increase relative to unsubstituted ethyl acetate due to the phenyl ring .
  • Stability: The amino group may render the compound susceptible to oxidation or hydrolysis under acidic conditions, unlike Ethyl 2-(4-cyanophenyl)acetate, which lacks reactive amines .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Similarity Score Key Properties/Applications
Ethyl 2-(3-amino-4-cyanophenyl)acetate N/A C₁₁H₁₂N₂O₂ 3-NH₂, 4-CN High polarity, potential bioactivity
Ethyl 2-(4-cyanophenyl)acetate 1528-41-2 C₁₁H₁₁NO₂ 4-CN 0.79 Intermediate in organic synthesis
Ethyl 2-(3-amino-4-fluorophenyl)acetate 65690-73-5 C₁₀H₁₂FNO₂ 3-NH₂, 4-F Altered electronic effects vs. CN
Ethyl 2-phenylacetoacetate 5413-05-8 C₁₂H₁₄O₃ Phenyl, keto group Keto-enol tautomerism

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(3-amino-4-cyanophenyl)acetate, and how can reaction conditions be tailored to improve yield?

Synthesis typically involves multi-step organic reactions, such as esterification and aromatic substitution. Key steps include:

  • Amination and cyanation : Use palladium catalysts for Buchwald-Hartwig amination or copper-mediated cyanation to introduce the amino and cyano groups on the phenyl ring .
  • Esterification : Ethyl acetate or acetyl chloride is employed under acidic conditions (e.g., H₂SO₄) to form the ester group.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity.
    Optimization : Adjusting reaction temperature (e.g., 0–5°C for sensitive intermediates) and using anhydrous solvents (DMF, THF) minimizes side reactions .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Characterization methods include:

  • NMR : ¹H/¹³C NMR to confirm aromatic proton environments and ester carbonyl signals (δ ~4.1–4.3 ppm for ethyl group, δ ~170 ppm for carbonyl carbon) .
  • FTIR : Peaks at ~3350 cm⁻¹ (N-H stretch), ~2240 cm⁻¹ (C≡N), and ~1740 cm⁻¹ (ester C=O) .
  • Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₁H₁₁N₂O₂) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation of this compound?

Single-crystal X-ray diffraction (SC-XRD) is critical:

  • Data Collection : Use Mo Kα radiation (λ = 0.71075 Å) at 298 K to determine unit cell parameters (e.g., space group P2₁/c) .
  • Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. For example, the amino group may form intermolecular H-bonds with ester oxygen, stabilizing the crystal lattice .
  • Validation : Check R-factor convergence (R₁ < 0.05) and residual electron density maps to exclude disorder .

Q. What strategies address contradictory spectroscopic data (e.g., NMR vs. IR) for this compound?

  • Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals. For instance, NOESY can confirm spatial proximity of amino and cyano groups .
  • Computational Modeling : DFT calculations (B3LYP/6-311+G(d,p)) predict vibrational frequencies and NMR shifts, reconciling experimental discrepancies .
  • Controlled Degradation : Monitor stability under varying pH/temperature to identify decomposition products interfering with spectra .

Q. How does the electronic nature of the 4-cyano substituent influence the compound’s reactivity in medicinal chemistry applications?

  • Electron-Withdrawing Effect : The cyano group reduces electron density on the phenyl ring, enhancing electrophilic substitution at the meta position.
  • Biological Interactions : In molecular docking, the cyano group may form dipole-dipole interactions with enzyme active sites (e.g., kinase inhibitors), improving binding affinity compared to methoxy or hydroxyl analogs .
  • SAR Studies : Compare IC₅₀ values of derivatives (e.g., cyano vs. nitro substituents) in enzyme inhibition assays to quantify electronic effects .

Methodological Guidance

Q. Designing experiments to assess the compound’s stability under physiological conditions

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and analyze via HPLC at intervals (0–48 hrs) to track ester hydrolysis .
  • Oxidative Stress Test : Expose to H₂O₂ (1 mM) and measure degradation products using LC-MS .

Q. Analyzing intermolecular interactions in co-crystals or host-guest complexes

  • Thermal Analysis : DSC/TGA to identify melting points and decomposition temperatures influenced by H-bonding .
  • Hirshfeld Surface Analysis : CrystalExplorer software quantifies contact contributions (e.g., N-H···O vs. C-H···π interactions) .

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